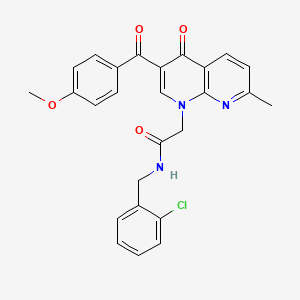![molecular formula C16H16N2O2S2 B2503947 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034496-62-1](/img/structure/B2503947.png)
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide required five steps starting from 4-chlorobenzenamine, with specific reaction conditions to achieve a high yield of 88% . This suggests that the synthesis of the compound of interest might also involve multiple steps and careful optimization of reaction conditions to achieve a high yield.
Molecular Structure Analysis
While the exact molecular structure of the compound of interest is not discussed, the papers do mention the importance of substituents on the molecular framework. For example, the position and nature of substituents on the acridine chromophore significantly affect the biological activity of the compounds, with 5-substituted derivatives showing in vivo antitumor activity . This indicates that the position and type of substituents in the compound of interest could be critical for its biological function.
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specific to the compound of interest. However, they do highlight that the reactivity of similar compounds can be influenced by their electronic properties. For instance, compounds with electron-withdrawing substituents that render the acridine chromophore uncharged at physiological pH exhibit in vivo activity against solid tumors . This suggests that the electronic nature of the substituents in the compound of interest could play a significant role in its reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical techniques. For example, the energetic compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex were characterized using FT-IR, MS, and EA, and their thermal stability was measured using DSC . These methods could be applicable for analyzing the physical and chemical properties of the compound of interest, including its stability, density, and enthalpy of formation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
A novel series of compounds were designed and synthesized with the aim of exploring their pharmacological activities, such as anti-depressant effects and 5-HT3 receptor antagonism. These studies provide insights into the methodologies for designing compounds with specific biological activities and could serve as a foundation for further research into similar compounds (Mahesh et al., 2011).
Cholinesterase Inhibition and Molecular Docking Studies
Research into N-aryl derivatives for cholinesterase inhibition involves the synthesis of novel compounds and their evaluation against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Such studies are crucial for developing therapeutic agents against diseases like Alzheimer's (Riaz et al., 2020).
Fluorescent Molecular Probes
The development of fluorescent solvatochromic dyes, such as 2,5-Diphenyloxazoles with specific functional groups, illustrates the synthesis of compounds that can serve as highly sensitive fluorescent molecular probes. These probes are valuable for studying biological events and processes (Diwu et al., 1997).
Antitumor and Antiviral Activities
Several studies focus on the synthesis of compounds with potential antitumor and antiviral activities. These include the exploration of structure-activity relationships, providing a basis for the rational design of compounds with desired biological properties (Stevens et al., 1984).
Anti-inflammatory Agents with Analgesic Properties
The design and synthesis of compounds as potential anti-inflammatory agents with analgesic and nitric oxide releasing properties demonstrate the integration of chemical synthesis with pharmacological evaluation. This research contributes to the development of new therapeutic agents (Sarkate & Shinde, 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-10-15(11(2)20-18-10)16(19)17-7-5-13-3-4-14(22-13)12-6-8-21-9-12/h3-4,6,8-9H,5,7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQJZXNXDIELOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2503867.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2503868.png)
![N-[2-(2-methoxyethoxy)ethyl]cyclopropanamine](/img/structure/B2503869.png)

![N-(benzo[d]thiazol-2-yl)-5-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2503872.png)

![N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B2503876.png)
![N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide](/img/structure/B2503877.png)
![4-Methoxy-3-(((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde](/img/structure/B2503878.png)
![5-Phenyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2503880.png)

![6-Chloro-N-[[1-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2503882.png)
![N-(2,4-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2503884.png)
![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B2503885.png)